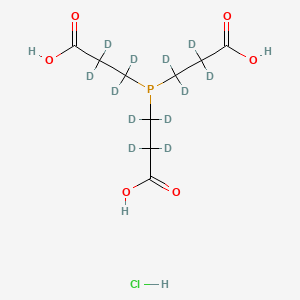
Zolpidem-d6 6-Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zolpidem-d6 6-Carboxylic Acid is a deuterated analog of Zolpidem, a widely used sedative-hypnotic medication primarily prescribed for the short-term treatment of insomnia. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. This modification is often employed in pharmacokinetic studies to trace the metabolic pathways of the parent compound, Zolpidem .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zolpidem-d6 6-Carboxylic Acid typically involves the deuteration of Zolpidem through a series of chemical reactions. One common method includes the cyclization reaction between a 2-aminopyridine and a suitable α-bromoacetophenone. The reaction conditions often involve refluxing in ethanol, followed by further reactions with various reagents such as copper and toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the synthesis and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Zolpidem-d6 6-Carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that are structurally similar to the parent compound but with different functional groups, such as hydroxyl or halogen groups .
Aplicaciones Científicas De Investigación
Zolpidem-d6 6-Carboxylic Acid has several scientific research applications:
Chemistry: Used in studies to understand the metabolic pathways of Zolpidem.
Biology: Employed in pharmacokinetic studies to trace the distribution and excretion of Zolpidem in biological systems.
Medicine: Helps in the development of new sedative-hypnotic drugs by providing insights into the metabolism and action of Zolpidem.
Industry: Used in the quality control and assurance processes during the production of Zolpidem and its analogs
Mecanismo De Acción
The mechanism of action of Zolpidem-d6 6-Carboxylic Acid is similar to that of Zolpidem. It acts as a selective agonist at the benzodiazepine-1 (BZ1) receptor, a subtype of the gamma-aminobutyric acid (GABA) receptor. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound induces sedative and hypnotic effects. This action leads to increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability .
Comparación Con Compuestos Similares
Zolpidem: The parent compound, widely used as a sedative-hypnotic.
Zolpidem Phenyl-4-Carboxylic Acid: A major metabolite of Zolpidem.
Zolpidem Tartrate: Another analog used in various formulations
Uniqueness: Zolpidem-d6 6-Carboxylic Acid is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This deuteration helps in tracing the metabolic pathways and understanding the distribution and excretion of the compound in biological systems .
Propiedades
IUPAC Name |
3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUGIBAONXDHRM-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)O)C3=CC=C(C=C3)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676198 |
Source


|
| Record name | 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190014-62-0 |
Source


|
| Record name | 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














